molecular formula C19H26N6O2 B2858918 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethylphenyl)urea CAS No. 1798027-71-0

1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethylphenyl)urea

Cat. No. B2858918
CAS RN: 1798027-71-0
M. Wt: 370.457
InChI Key: XMIYCXXSTQGRLW-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethylphenyl)urea is a chemical compound that has shown potential in scientific research applications. This compound is also known as DMAMCL or simply as compound 1.

Scientific Research Applications

Photooxygenation and Synthesis Applications

Compounds similar to "1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethylphenyl)urea" have been utilized in photooxygenation processes to synthesize highly functionalized ureas. These compounds can undergo rapid singlet oxygenation, leading to the formation of 2-oxazolidinones and 2-oxazolinones through cyclization and catalytic hydrogenation processes, respectively. This pathway highlights the potential of these compounds in synthetic organic chemistry, particularly in creating complex molecules with significant biological or material science applications (Erden et al., 2008).

Antitumor/Anticancer Activity

Derivatives of compounds structurally related to "this compound" have been synthesized and evaluated for their in vitro and in vivo antitumor/anticancer activities. These compounds, particularly those involving O-Mannich bases of dihydropyrimidinones, have shown potential in cytotoxic and antitumor evaluations, indicating their relevance in medicinal chemistry and drug discovery (Venkateshwarlu et al., 2014).

Neurokinin-1 Receptor Antagonism

Research has also explored the development of orally active, water-soluble antagonists for the neurokinin-1 receptor, demonstrating the therapeutic potential of these compounds in treating conditions like emesis and depression. The structural motifs and functional groups in these compounds, similar to those in "this compound," are critical for their biological activity and solubility, which are essential factors in drug design and development (Harrison et al., 2001).

Biginelli Synthesis and Characterization

Compounds incorporating elements from "this compound" have been used in the Biginelli synthesis to produce novel dihydropyrimidinone derivatives. This synthesis route emphasizes the compounds' versatility in creating a wide range of derivatives with potential applications in pharmaceuticals and materials science (Bhat et al., 2018).

Complexation and Unfolding Studies

Studies on heterocyclic ureas, similar to the core structure of "this compound," have revealed insights into their complexation-induced unfolding. These compounds can equilibrate with multiply hydrogen-bonded sheet-like structures, providing valuable information on the fundamental interactions that govern molecular self-assembly and folding processes in chemistry and biology (Corbin et al., 2001).

properties

IUPAC Name

1-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-4-14-7-5-6-8-15(14)21-19(26)22-16-13-20-18(23-17(16)24(2)3)25-9-11-27-12-10-25/h5-8,13H,4,9-12H2,1-3H3,(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIYCXXSTQGRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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